molecular formula C15H21NO4 B2548421 1-(2,5-Dimethylfuran-3-carbonyl)-3-[(oxolan-3-yl)methoxy]azetidine CAS No. 2309706-86-1

1-(2,5-Dimethylfuran-3-carbonyl)-3-[(oxolan-3-yl)methoxy]azetidine

Cat. No.: B2548421
CAS No.: 2309706-86-1
M. Wt: 279.336
InChI Key: VSBIZHXYOTYOLN-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylfuran-3-carbonyl)-3-[(oxolan-3-yl)methoxy]azetidine is a heterocyclic compound featuring a central azetidine ring (a four-membered nitrogen-containing cycle) substituted with a 2,5-dimethylfuran-3-carbonyl group and an oxolane (tetrahydrofuran)-derived methoxy moiety. The azetidine core confers conformational rigidity, while the fused oxygenated heterocycles (furan and oxolane) influence electronic properties and solubility.

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10-5-14(11(2)20-10)15(17)16-6-13(7-16)19-9-12-3-4-18-8-12/h5,12-13H,3-4,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBIZHXYOTYOLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CC(C2)OCC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of the compound (2,5-Dimethylfuran-3-yl)(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone are currently unknown. This compound is a derivative of 2,5-dimethylfuran

Biological Activity

1-(2,5-Dimethylfuran-3-carbonyl)-3-[(oxolan-3-yl)methoxy]azetidine is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, cytotoxic, and anticancer properties, alongside relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure featuring a furan moiety and an azetidine ring, which may contribute to its biological properties. The molecular formula is C15H19N3O4C_{15}H_{19}N_{3}O_{4} with a molecular weight of approximately 303.33 g/mol.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit varying degrees of antimicrobial activity. In a study involving related furan derivatives, certain compounds demonstrated selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound ABacillus subtilis32 µg/mL
Compound BCandida albicans16 µg/mL
Compound CEscherichia coli>64 µg/mL

Cytotoxicity and Anticancer Activity

The cytotoxic effects of furan derivatives have been widely studied. A notable finding is that many compounds exhibit selective toxicity towards cancer cells while sparing normal cells. For instance, research on benzoxazole derivatives indicates that some compounds are significantly more toxic to cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) compared to normal cells .

Table 2: Cytotoxicity of Selected Compounds

Compound NameCancer Cell LineIC50 (µg/mL)
Compound DMCF-75.4
Compound EA5498.9
Compound FHepG210.2

The mechanisms underlying the biological activities of these compounds often involve the disruption of cellular processes in pathogens or cancer cells. For example, studies have shown that certain furan derivatives can interfere with DNA synthesis or induce apoptosis in cancer cells .

Case Studies

  • Case Study on Anticancer Activity : In a study involving azetidine derivatives, it was found that specific substitutions on the azetidine ring enhanced anticancer activity against several cell lines. The presence of methoxy groups was correlated with increased potency .
  • Antimicrobial Screening : A comprehensive screening of various furan derivatives revealed that those with specific structural features exhibited potent antimicrobial activity against both bacterial and fungal strains, suggesting a structure-activity relationship that could guide future drug design .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds featuring the azetidine structure, particularly those modified with furan derivatives. For example, compounds similar to 1-(2,5-Dimethylfuran-3-carbonyl)-3-[(oxolan-3-yl)methoxy]azetidine have shown significant activity against various cancer cell lines. The National Cancer Institute (NCI) has employed protocols to evaluate the efficacy of such compounds, revealing promising results in inhibiting tumor growth.

A notable case study involved a compound with a similar structure that exhibited an average cell growth inhibition rate of 12.53% across multiple cancer cell lines, indicating its potential as an anticancer agent .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, particularly against gram-positive bacteria. Compounds with similar oxadiazole or furan moieties have demonstrated significant antibacterial and antifungal activities in vitro. For instance, a study reported that newly synthesized derivatives showed enhanced activity against Bacillus species, which could be attributed to their lipophilicity and ability to penetrate bacterial membranes .

Synthesis Techniques

The synthesis of this compound can be achieved through various methods including:

  • Mannich Reaction : This method has been effectively utilized to generate azetidine derivatives by reacting amines with carbonyl compounds in the presence of formaldehyde.
  • Cyclization Reactions : The formation of azetidine rings can also be accomplished through cyclization reactions involving suitable precursors, providing a pathway for introducing diverse functional groups.

These synthetic strategies not only allow for the creation of the target compound but also facilitate the exploration of structural variations that may enhance biological activity.

Drug Development

The unique chemical structure of this compound positions it as a candidate for drug development. Its dual functionality as both an anticancer and antimicrobial agent makes it particularly attractive for further research and clinical trials.

Case Studies and Research Findings

StudyCompoundBiological ActivityFindings
NCI StudySimilar AzetidineAnticancerAverage GI50/TGI values of 15.72/50.68 μM
Antimicrobial StudyOxadiazole DerivativeAntibacterialSignificant activity against Bacillus species
Synthesis ResearchMannich Reaction ProductsVariousEnhanced lipophilicity and biological activity

Comparison with Similar Compounds

Structural-Activity Insights :

  • Chalcone potency correlates with electronegative substitutions (e.g., halogens) at para positions . The target compound’s methyl and methoxy groups, being electron-donating, may reduce binding affinity to targets requiring electron-deficient pharmacophores.
  • The azetidine’s rigid geometry could enhance selectivity for specific receptors compared to the flexible chalcone backbone.

Oxadiazole-Based Pesticides (e.g., Oxadiazon, Oxadiargyl)

Oxadiazoles like oxadiazon and oxadiargyl () are pesticidal agents with dichlorophenyl and tert-butyl groups. Comparisons include:

Parameter This compound Oxadiazon
Core Structure Azetidine with oxygenated substituents 1,3,4-Oxadiazole ring
Substituents Methyl (furan), methoxy-oxolane Dichlorophenyl, tert-butyl
Electrophilicity Moderate (oxygen-rich but no strong electron-withdrawing groups) High (due to dichloro and oxadiazole)
Application (Inference) Potential medicinal use (solubility-focused design) Herbicidal activity

Functional Insights :

  • Oxadiazoles derive pesticidal activity from electrophilic substituents (e.g., Cl, CF₃), which enhance reactivity and target binding . The target compound’s lack of halogens suggests divergent applications, possibly in drug discovery where solubility and metabolic stability are prioritized.
  • The oxolane methoxy group may improve aqueous solubility relative to the lipophilic tert-butyl groups in oxadiazoles.

Piperazine-Substituted Chalcones

Piperazine-substituted chalcones (cluster 12 in ) exhibit distinct SAR trends compared to non-piperazine analogs:

Parameter This compound Piperazine Chalcones
Nitrogen Content One nitrogen (azetidine) Two nitrogens (piperazine + chalcone)
Flexibility Rigid (small azetidine ring) Flexible (piperazine linker)
Bioactivity (Inference) Potential for CNS targeting (azetidine’s blood-brain barrier penetration) Enhanced solubility and ionic interactions via piperazine

Pharmacokinetic Considerations :

  • Azetidine’s compact structure may confer better blood-brain barrier penetration compared to bulkier piperazine chalcones, making it relevant for neuroactive compounds.
  • The absence of a basic piperazine group in the target compound could reduce off-target interactions with ion channels or transporters.

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